molecular formula C14H20O B12372734 Cipepofol-d6

Cipepofol-d6

Cat. No.: B12372734
M. Wt: 210.34 g/mol
InChI Key: BMEARIQHWSVDBS-WEZYQONNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cipepofol-d6, also known as Ciprofol-d6 or HSK3486-d6, is a deuterium-labeled derivative of Cipepofol. It is a novel 2,6-disubstituted phenol derivative used primarily for the intravenous induction of general anesthesia. This compound is characterized by its high potency and selectivity as a gamma-aminobutyric acid (GABA) receptor agonist .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cipepofol-d6 involves the incorporation of deuterium into the Cipepofol molecule. This is typically achieved through hydrogen-deuterium exchange reactions. The process begins with the synthesis of Cipepofol, which involves the Friedel-Crafts di-isopropylation of p-hydroxybenzoic acid followed by decarboxylation . The deuterium labeling is then introduced through a hydrogen-deuterium exchange reaction under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. Continuous-flow synthesis techniques are often employed to enhance efficiency and scalability. This method allows for the production of significant quantities of this compound with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Cipepofol-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols .

Scientific Research Applications

Cipepofol-d6 has a wide range of scientific research applications:

Mechanism of Action

Cipepofol-d6 exerts its effects by acting as a potent agonist of the GABA-A receptor. This receptor is a chloride ion channel that, when activated, inhibits neuronal activity. This compound enhances the inhibitory effects of GABA, leading to sedation and anesthesia. The compound’s high affinity for the GABA-A receptor contributes to its rapid onset and potent effects .

Properties

Molecular Formula

C14H20O

Molecular Weight

210.34 g/mol

IUPAC Name

2-[(1R)-1-cyclopropyl-2,2,2-trideuterioethyl]-3,4-dideuterio-6-(2-deuteriopropan-2-yl)phenol

InChI

InChI=1S/C14H20O/c1-9(2)12-5-4-6-13(14(12)15)10(3)11-7-8-11/h4-6,9-11,15H,7-8H2,1-3H3/t10-/m1/s1/i3D3,4D,6D,9D

InChI Key

BMEARIQHWSVDBS-WEZYQONNSA-N

Isomeric SMILES

[2H]C1=CC(=C(C(=C1[2H])[C@@H](C2CC2)C([2H])([2H])[2H])O)C([2H])(C)C

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C2CC2)O

Origin of Product

United States

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